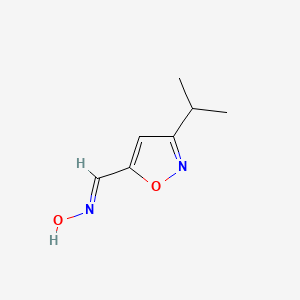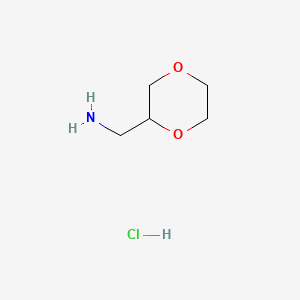
(2-Brom-5-(Trifluormethyl)phenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 957034-38-7. It has a molecular weight of 268.83 and its IUPAC name is 2-bromo-5-(trifluoromethyl)phenylboronic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BBrF3O2 . The structure includes a phenyl ring (benzene ring) which is substituted with a bromo group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm³, a boiling point of 336.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 46.0±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess ermöglicht eine formale Anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle, aber bisher unbekannte Transformation . Die Protodeboronierung wurde außerdem für die formale Totalsynthese von δ-®-Conicein und Indolisidin 209B verwendet .
Suzuki-Miyaura-Kupplung
Die Verbindung wird in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um 2-Trifluormethylaryl- oder Heteroarylderivate herzustellen . Dies ist eine Art von Palladium-katalysierter Kreuzkupplungsreaktion, die in der organischen Synthese weit verbreitet ist .
Synthese von Pyrrolopyrimidinen
Sie wird zur Synthese von 4-(2-Trifluormethyl)phenylpyrrolo[2,3-d]pyrimidin verwendet, einem potentiellen Antagonisten des Corticotropin-Releasing-Hormons . Dies könnte Auswirkungen auf die Behandlung von Störungen haben, die mit der Stressreaktion zusammenhängen.
Antibakterielle Aktivität
Es wurde festgestellt, dass die Verbindung antimikrobielle Aktivität besitzt . Sie zeigt eine moderate Wirkung gegen Candida albicans, eine höhere Aktivität gegen Aspergillus niger, Escherichia coli und Bacillus cereus . Im Fall von Bacillus cereus ist der ermittelte Minimalinhibitorische Konzentrationswert (MIC) niedriger als der von AN2690 (Tavaborole) .
Docking-Studien
Mit dieser Verbindung wurden Docking-Studien mit dem aktiven Zentrum von Enzymen durchgeführt
Safety and Hazards
The compound is associated with certain hazards. It can cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety precautions include avoiding inhalation and ingestion, and washing skin immediately with copious amounts of water if contact occurs .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar boronic acid compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which could influence its bioavailability .
Result of Action
Boronic acids are known to interact with biological systems in a variety of ways, potentially leading to a range of effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSHRKBEOIKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659362 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-38-7 |
Source


|
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid](/img/no-structure.png)





![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)



